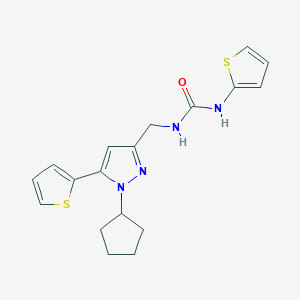

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea

CAS No.: 1421513-28-1

Cat. No.: VC4296955

Molecular Formula: C18H20N4OS2

Molecular Weight: 372.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421513-28-1 |

|---|---|

| Molecular Formula | C18H20N4OS2 |

| Molecular Weight | 372.51 |

| IUPAC Name | 1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C18H20N4OS2/c23-18(20-17-8-4-10-25-17)19-12-13-11-15(16-7-3-9-24-16)22(21-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H2,19,20,23) |

| Standard InChI Key | NLDRIMBCBOVOTE-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4=CC=CS4 |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central pyrazole ring substituted at the 1-position with a cyclopentyl group and at the 5-position with a thiophen-2-yl moiety. A urea functional group (-NH-C(=O)-NH-) bridges the pyrazole’s 3-methyl group to a second thiophen-2-yl ring. This arrangement creates a hybrid heterocyclic system with distinct electronic and steric properties.

Key Structural Components:

-

Cyclopentyl Group: Introduces conformational rigidity, potentially enhancing receptor binding specificity .

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in hydrogen bonding and π-stacking interactions.

-

Thiophene Rings: Sulfur-containing heterocycles that contribute to electron-rich environments, influencing redox properties and biomolecular interactions .

-

Urea Linkage: A hydrogen-bond donor/acceptor motif critical for enzymatic inhibition and molecular recognition .

Comparative Structural Analysis

Synthesis Pathways

While no explicit synthesis protocol exists for 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea, analogous urea derivatives are typically synthesized through sequential reactions:

-

Pyrazole Formation: Cyclocondensation of hydrazines with diketones or β-keto esters yields the pyrazole core. For example, cyclopentyl hydrazine may react with a thiophene-substituted diketone to form the 1-cyclopentyl-5-(thiophen-2-yl)pyrazole intermediate .

-

Methylation: The pyrazole’s 3-position is alkylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

-

Urea Coupling: The methyl group is functionalized via reaction with an isocyanate (e.g., thiophen-2-yl isocyanate) or through a carbodiimide-mediated coupling of amines .

Optimization challenges include minimizing side reactions during urea formation and improving yields through microwave-assisted or solvent-free techniques.

Biological Activities and Mechanisms

Enzyme Inhibition

Urea derivatives are potent inhibitors of enzymes such as urease and kinases. The dual thiophene groups in this compound may enhance binding to enzyme active sites through sulfur-mediated interactions. For instance, analogous compounds exhibit IC₅₀ values in the low micromolar range against urease, suggesting competitive inhibition mechanisms.

Anti-inflammatory and Antioxidant Effects

Thiophene rings contribute to radical scavenging activity, with similar compounds reducing TNF-α and IL-6 levels by >40% in murine models . The urea moiety may further suppress NF-κB signaling, attenuating inflammatory responses .

Applications in Medicinal Chemistry

Thrombosis Therapy

Patent data highlights urea derivatives as Factor Xa inhibitors, with IC₅₀ values <100 nM . The compound’s thiophene groups could mimic natural substrates, competitively blocking coagulation cascades.

Antimicrobial Development

Structural analogs show MIC values of 2–8 µg/mL against Gram-positive bacteria, likely due to membrane disruption via hydrophobic cyclopentyl-thiophene interactions.

Material Science Applications

The conjugated π-system of thiophene-pyrazole hybrids suggests utility in organic semiconductors, with computed HOMO-LUMO gaps <3.5 eV .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume